

The Evolution of Olefin Metathesis: A Comprehensive Technical Guide to Grubbs Catalyst Generations

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Compound of Interest

Compound Name: Grubbs Catalyst

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For Researchers, Scientists, and Drug Development Professionals

The advent of well-defined ruthenium-based catalysts, pioneered by Robert H. Grubbs, has revolutionized the field of olefin metathesis, transforming it from a niche reaction into a powerful and widely used tool in organic synthesis, polymer chemistry, and drug development.^{[1][2]} These catalysts are prized for their remarkable functional group tolerance, stability in air and moisture, and compatibility with a broad array of solvents.^{[1][2]} This technical guide provides an in-depth overview of the evolution of **Grubbs catalysts** through their various generations, detailing their structural modifications, mechanistic nuances, and comparative performance in key olefin metathesis reactions.

The Genesis: First-Generation Grubbs Catalyst

The journey began with the development of the first-generation **Grubbs catalyst**, benzylidene-bis(tricyclohexylphosphino)dichlororuthenium ($[\text{RuCl}_2(\text{PCy}_3)_2(=\text{CHPh})]$).^[2] This landmark catalyst demonstrated predictable reactivity and tolerance to many functional groups, opening the door for the widespread application of ring-closing metathesis (RCM) in the synthesis of complex molecules.^[2]

Key Features:

- Structure: A ruthenium center coordinated to two tricyclohexylphosphine (PCy₃) ligands, two chloride ligands, and a benzylidene group.[2]
- Mechanism: The catalytic cycle is initiated by the dissociation of one of the phosphine ligands to create a vacant coordination site for the incoming olefin.[3][4]
- Applications: Primarily used for RCM of terminal dienes and some cross-metathesis (CM) reactions.[2][5] Its activity is generally limited with sterically hindered or electron-deficient olefins.

The Breakthrough: Second-Generation Grubbs Catalyst

A significant leap in activity and scope was achieved with the introduction of the second-generation **Grubbs catalyst**. [3][4] In this iteration, one of the PCy₃ ligands is replaced by a more strongly donating N-heterocyclic carbene (NHC) ligand, typically 1,3-bis(2,4,6-trimethylphenyl)imidazolidinylidene (IMes) or its saturated analogue (SIMes). [3][4]

Key Features:

- Structure: Features one PCy₃ ligand and one NHC ligand, resulting in a mixed-ligand system. [3][4]
- Enhanced Activity: The strong electron-donating nature of the NHC ligand promotes the dissociation of the remaining phosphine ligand, leading to a much faster initiation rate and higher overall catalytic activity. [3][6] This generation exhibits significantly greater reactivity towards a broader range of olefins, including those that are sterically demanding or electron-deficient. [3][4]
- Mechanism: The initiation still proceeds via a dissociative mechanism, but the higher lability of the phosphine ligand in the presence of the NHC ligand accelerates the formation of the active 14-electron species. [3]

Enhanced Stability and Recyclability: Hoveyda-Grubbs Catalysts

The development of the Hoveyda-**Grubbs catalysts** addressed the desire for catalysts with increased stability and the potential for recovery and reuse. These catalysts feature a chelating isopropoxystyrene ligand that replaces one of the phosphine ligands.[\[1\]](#)[\[7\]](#)

Key Features:

- **Structure:** The ruthenium center is part of a chelate ring formed by the isopropoxy group of the benzylidene ligand. The second-generation Hoveyda-**Grubbs catalyst** is phosphine-free, with the other neutral ligand being an NHC.[\[1\]](#)[\[7\]](#)
- **Increased Stability:** The chelating nature of the benzylidene ligand leads to greater thermal stability and a slower, more controlled initiation.[\[1\]](#)[\[7\]](#)
- **Mechanism:** Initiation can proceed through either a dissociative pathway, involving the cleavage of the Ru-O bond, or an interchange mechanism where the incoming olefin assists in the displacement of the chelating group.[\[8\]](#)[\[9\]](#)

Pushing the Limits of Initiation: Third-Generation (Fast-Initiating) Grubbs Catalysts

To achieve even faster reaction rates, the third-generation **Grubbs catalysts** were developed. These catalysts replace the phosphine ligands with more labile pyridine-based ligands.[\[1\]](#)[\[10\]](#)

Key Features:

- **Structure:** Typically feature two substituted pyridine ligands in place of phosphines.[\[1\]](#)[\[10\]](#)
The use of 3-bromopyridine, for instance, dramatically increases the initiation rate.[\[1\]](#)
- **Extremely Fast Initiation:** The lability of the pyridine ligands leads to a very rapid formation of the active catalytic species, making them highly effective for applications requiring fast polymerization, such as ring-opening metathesis polymerization (ROMP).[\[1\]](#)[\[2\]](#)[\[10\]](#)
- **Mechanism:** Initiation is believed to occur through a rapid dissociation of one or both pyridine ligands, followed by olefin coordination.[\[10\]](#) Kinetic studies suggest a convergent mechanism involving both associative and dissociative pathways.[\[11\]](#)[\[12\]](#)

Fine-Tuning Activity: Zhan Catalysts

The Zhan catalysts are a subclass of Hoveyda-Grubbs type catalysts that feature electron-withdrawing groups on the isopropoxystyrene ligand.^[13] This modification allows for fine-tuning of the catalyst's initiation rate and stability.

Key Features:

- **Structure:** Similar to Hoveyda-**Grubbs catalysts** but with substituents, such as a nitro or sulfonamide group, on the aromatic ring of the chelating ligand.^[13]
- **Tunable Reactivity:** The electron-withdrawing groups modulate the strength of the Ru-O bond, influencing the rate of initiation.^[13]
- **Recyclability:** Some Zhan catalysts are designed to be attached to solid supports, facilitating their recovery and reuse.^[13]

Comparative Performance Data

To facilitate a direct comparison of the different catalyst generations, the following tables summarize their performance in two benchmark olefin metathesis reactions: the ring-closing metathesis of diethyl diallylmalonate and a representative cross-metathesis reaction.

Catalyst Generation	Catalyst Loading (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
First Generation	0.4	CH ₂ Cl ₂	Room Temp	1	>95	[14]
Second Generation	0.48	Toluene	25	<0.5	>98	[15]
Hoveyda-Grubbs II	0.48	THF	25	<0.5	>98	[15]
Third Generation	Not directly compared under identical conditions in the provided search results.					

Table 1: Comparative data for the Ring-Closing Metathesis of Diethyl Diallylmalonate.

Catalyst Generation	Catalyst Loading (mol%)	Reactants	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
First Generation	5	1-octene and cis-1,4-diacetoxy-2-butene	CH ₂ Cl ₂	40	12	82	[16]
Second Generation	5	1-octene and cis-1,4-diacetoxy-2-butene	CH ₂ Cl ₂	40	1.5	95	[16]
Hoveyda-Grubbs II	1	1-octene and allyl acetate	CH ₂ Cl ₂	40	4	89	[16]
Third Generation	Not directly compared under identical conditions in the provided search results.						

Table 2: Comparative data for a representative Cross-Metathesis reaction.

Experimental Protocols

Detailed experimental protocols for the synthesis of representative catalysts from each generation and their application in standard metathesis reactions are provided below.

Synthesis of First-Generation Grubbs Catalyst ([RuCl₂(PCy₃)₂(=CHPh)])

This one-pot synthesis is adapted from the procedure reported by Grubbs and co-workers.^[2]

Materials:

- RuCl₂(PPh₃)₃
- Phenyldiazomethane
- Tricyclohexylphosphine (PCy₃)
- Toluene, degassed
- Pentane, degassed

Procedure:

- In a glovebox, dissolve RuCl₂(PPh₃)₃ in toluene.
- Slowly add a solution of phenyldiazomethane in pentane to the ruthenium solution at room temperature. The color of the solution will change, indicating the formation of the ruthenium carbene.
- Add a solution of tricyclohexylphosphine in toluene to the reaction mixture.
- Stir the mixture for 1-2 hours at room temperature.
- Remove the solvent under vacuum.
- Wash the resulting solid with cold pentane to remove any unreacted starting materials and byproducts.
- Dry the purple solid under vacuum to yield the first-generation **Grubbs catalyst**.

Synthesis of Second-Generation Grubbs Catalyst ([(H₂IMes)(PCy₃)RuCl₂(=CHPh)])

This procedure involves the substitution of a phosphine ligand from the first-generation catalyst with an N-heterocyclic carbene.^[17]

Materials:

- First-Generation **Grubbs Catalyst**
- 1,3-Dimesitylimidazolium chloride (H₂IMes·HCl)
- Potassium tert-butoxide
- Toluene, anhydrous and degassed

Procedure:

- In a glovebox, suspend 1,3-dimesitylimidazolium chloride and potassium tert-butoxide in toluene.
- Stir the mixture at room temperature for 30 minutes to generate the free carbene in situ.
- Add the first-generation **Grubbs catalyst** to the mixture.
- Stir the reaction mixture at 80 °C for 1 hour. The color will change from purple to reddish-brown.
- Allow the mixture to cool to room temperature and filter to remove any inorganic salts.
- Remove the solvent from the filtrate under vacuum.
- Wash the resulting solid with pentane and dry under vacuum to afford the second-generation **Grubbs catalyst** as a reddish-brown powder.

Ring-Closing Metathesis of Diethyl Diallylmalonate

This is a standard procedure to evaluate the activity of **Grubbs catalysts**.^[18]

Materials:

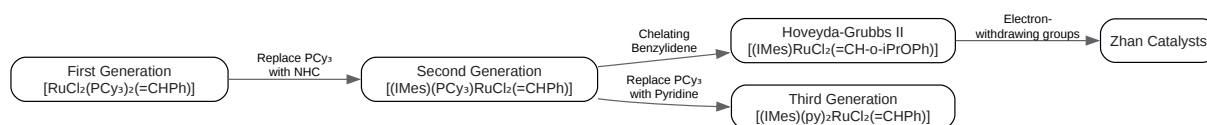
- **Grubbs Catalyst** (First, Second, or Hoveyda-Grubbs II generation)
- Diethyl diallylmalonate
- Dichloromethane (CH_2Cl_2), anhydrous and degassed

Procedure:

- In a glovebox or under an inert atmosphere, dissolve the **Grubbs catalyst** (e.g., 1 mol%) in a portion of the dichloromethane.
- In a separate flask, dissolve diethyl diallylmalonate in the remaining dichloromethane.
- Add the catalyst solution to the substrate solution with stirring at room temperature.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
- Concentrate the reaction mixture and purify the product by column chromatography on silica gel.

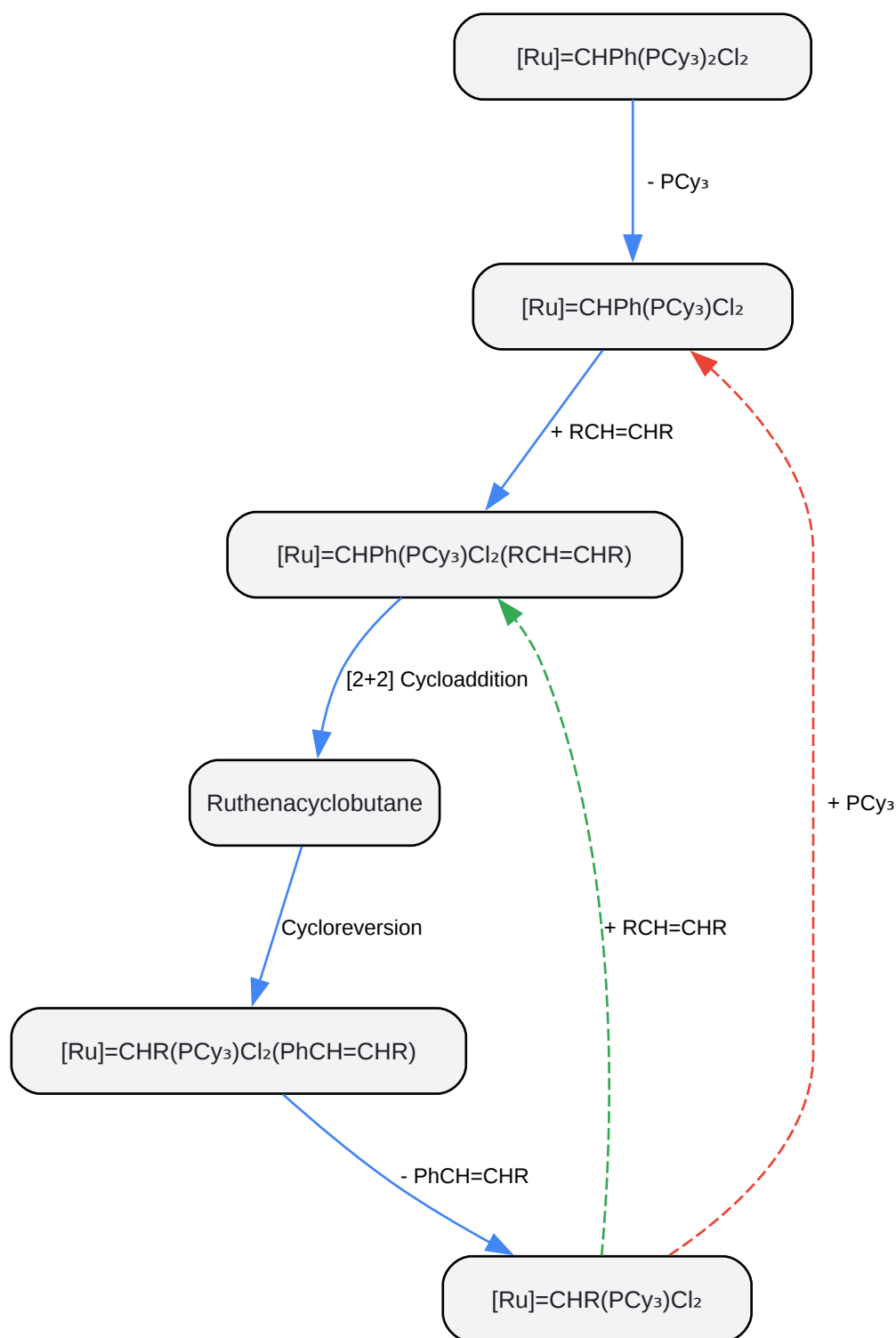
Visualizing the Catalytic Cycles and Evolution

The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the different **Grubbs catalyst** generations and their evolutionary relationship.



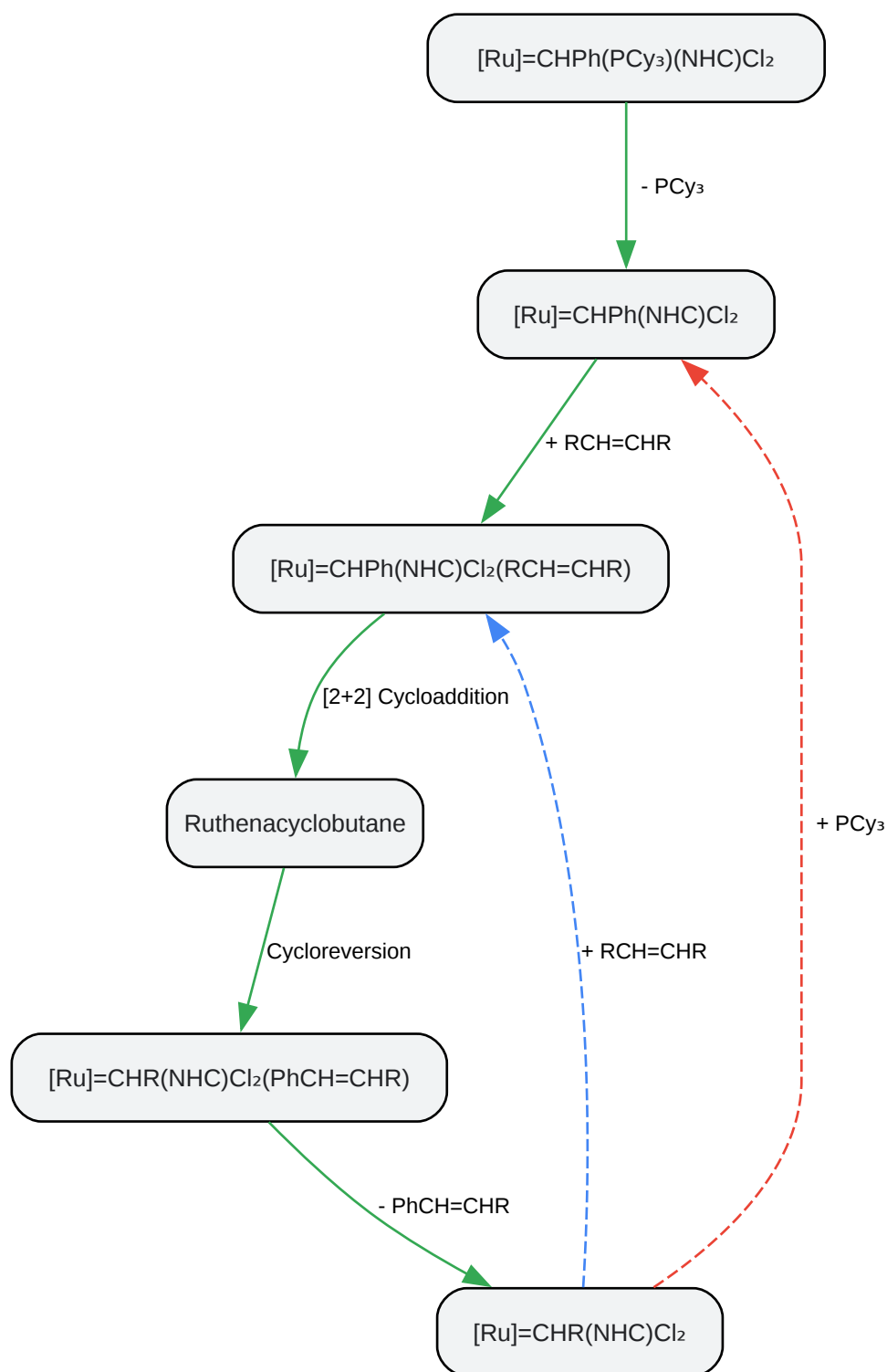
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Evolution of Grubbs Catalysts.



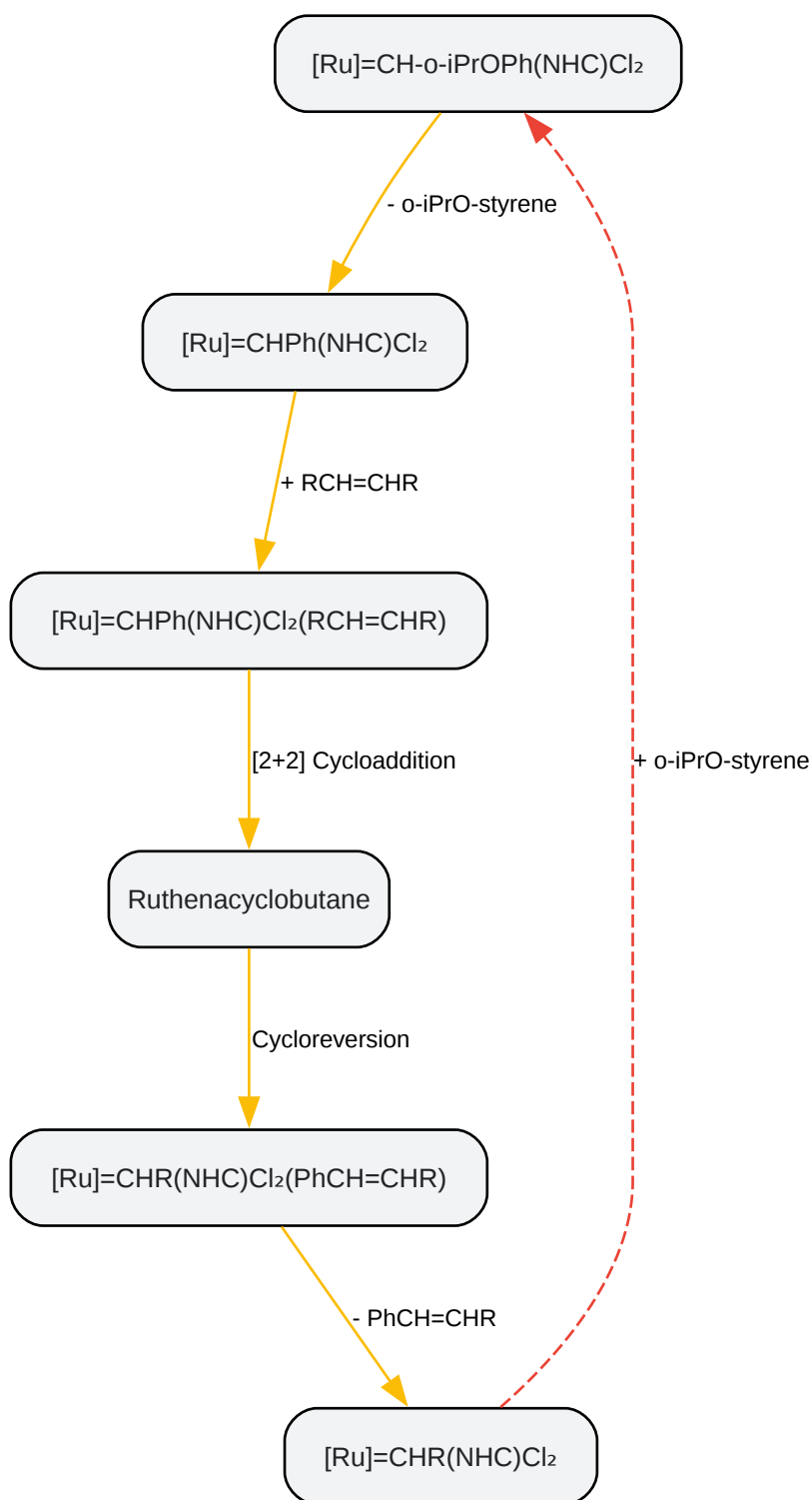
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Catalytic Cycle of First-Generation **Grubbs Catalyst**.



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Catalytic Cycle of Second-Generation **Grubbs Catalyst**.



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Catalytic Cycle of Hoveyda-Grubbs II Catalyst.

Conclusion

The continuous evolution of **Grubbs catalysts** has profoundly impacted the landscape of modern organic synthesis. From the foundational first-generation catalyst to the highly active and specialized later generations, each development has expanded the scope and applicability of olefin metathesis. For researchers in drug development and other scientific fields, a thorough understanding of the characteristics and performance of each catalyst generation is paramount for the rational design of efficient and effective synthetic strategies. The selection of the optimal catalyst depends on the specific substrate and desired transformation, with factors such as steric hindrance, electronic properties, and desired reaction rate all playing a crucial role. This guide serves as a foundational resource for navigating the diverse world of **Grubbs catalysts** and harnessing their full potential in chemical research and development.

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